molecular formula C10H18F2N4 B11744692 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine

Cat. No.: B11744692
M. Wt: 232.27 g/mol
InChI Key: HDTOUNGCGIBIPZ-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine is a compound that has garnered significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoromethyl group and a dimethylamino propylamine side chain. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of difluoromethyl pyrazole with dimethylaminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl pyrazole derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the dimethylamino group can act as a nucleophile. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
  • 3-(difluoromethyl)-1-methyl-1H-pyrazole

Uniqueness

The unique combination of the difluoromethyl group and the dimethylamino propylamine side chain distinguishes {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine from other similar compounds. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C10H18F2N4

Molecular Weight

232.27 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C10H18F2N4/c1-15(2)7-3-5-13-8-9-4-6-14-16(9)10(11)12/h4,6,10,13H,3,5,7-8H2,1-2H3

InChI Key

HDTOUNGCGIBIPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC1=CC=NN1C(F)F

Origin of Product

United States

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